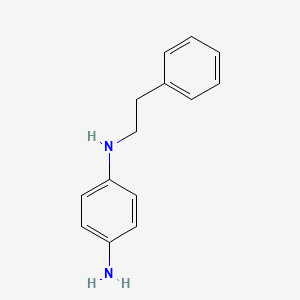

N-Phenethyl-benzene-1,4-diamine

Übersicht

Beschreibung

N-Phenethyl-benzene-1,4-diamine is an organic compound with the molecular formula C14H16N2 and a molecular weight of 212.29 g/mol. It is also known as 1,4-Benzenediamine, N1-phenethyl-N4-phenyl. This compound is used in various scientific research and industrial applications due to its unique chemical properties.

Vorbereitungsmethoden

The synthesis of N-Phenethyl-benzene-1,4-diamine can be achieved through several synthetic routes. One common method involves the reductive cyclization of diphenylamines . Another approach is the oxidative cyclization of 1,2-diaminobenzene/diphenylamines . Industrial production methods often utilize Pd-catalyzed N-arylation and multicomponent approaches to achieve high yields and purity .

Analyse Chemischer Reaktionen

N-Phenethyl-benzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Electrophilic aromatic substitution reactions can occur with reagents like bromine (Br2) or nitric acid (HNO3) in the presence of catalysts.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Wissenschaftliche Forschungsanwendungen

Chemistry

N-Phenethyl-benzene-1,4-diamine serves as a precursor in the synthesis of various organic compounds. It is utilized as a reagent in analytical chemistry, particularly in reactions that lead to the formation of quinone derivatives and substituted aromatic compounds .

Biology

Research has indicated that this compound exhibits potential biological activities, including antimicrobial and antioxidant properties. Studies have shown that it can inhibit oxidative stress in biological systems, which is crucial for developing therapeutic agents .

Medicine

Ongoing research explores the compound's therapeutic applications, particularly in drug development aimed at treating oxidative stress-related diseases. Its antioxidant properties make it a candidate for formulations targeting conditions such as cardiovascular diseases and neurodegenerative disorders .

Industry

In industrial applications, this compound is used as an antioxidant and antiozonant in rubber production. It helps enhance the durability and longevity of rubber products by preventing degradation from environmental factors . The compound is also involved in the formulation of dyes and pigments.

Data Table: Summary of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Chemistry | Precursor for organic synthesis | Formation of quinone derivatives |

| Biology | Antimicrobial and antioxidant research | Potential treatment for oxidative stress |

| Medicine | Drug development | Targeting oxidative stress-related diseases |

| Industry | Antioxidant in rubber production | Increases durability and resistance to degradation |

Case Study 1: Antioxidant Properties

A study published in the Journal of Applied Polymer Science demonstrated that this compound effectively retards the degradation of rubber compounds under oxidative conditions. The results showed significant improvements in tensile strength and elongation at break when the compound was incorporated into rubber formulations .

Research conducted at a leading university investigated the antimicrobial efficacy of this compound against various pathogens. The findings indicated that the compound exhibited notable inhibitory effects on bacterial growth, suggesting its potential use as a natural preservative in food and pharmaceutical products .

Wirkmechanismus

The mechanism of action of N-Phenethyl-benzene-1,4-diamine involves its interaction with various molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and preventing oxidative damage . Additionally, it may inhibit certain enzymes or modulate signaling pathways, leading to its effects in biological systems .

Vergleich Mit ähnlichen Verbindungen

N-Phenethyl-benzene-1,4-diamine can be compared with other similar compounds such as:

p-Phenylenediamine: This compound has a similar structure but lacks the phenethyl group, which may result in different chemical and biological properties.

N,N′-Diphenylbenzene-1,4-diamine: This compound has two phenyl groups attached to the diamine, which can influence its reactivity and applications.

Biologische Aktivität

N-Phenethyl-benzene-1,4-diamine, also known as 1,4-Benzenediamine, N1-phenethyl-N4-phenyl, is an organic compound with the molecular formula and a molecular weight of 212.29 g/mol. This compound has garnered attention in various fields due to its significant biological activities and applications in both scientific research and industry.

This compound can be synthesized through various methods, including reductive cyclization of diphenylamines. The compound is characterized by its ability to undergo several chemical reactions such as oxidation, reduction, and electrophilic aromatic substitution. These properties make it a versatile building block in organic synthesis and a subject of biological research.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets. It has been noted for its potential antioxidant properties, where it scavenges free radicals and mitigates oxidative stress. Additionally, it may influence enzyme interactions and protein modifications, contributing to its biological effects.

Antioxidant Activity

This compound exhibits notable antioxidant activity. Its mechanism involves the neutralization of reactive oxygen species (ROS), which can lead to cellular damage if left unchecked. This property is critical in preventing oxidative stress-related diseases.

Enzyme Interaction Studies

Research has indicated that this compound plays a role in enzyme modulation. It has been utilized in studies investigating enzyme interactions and protein modifications, highlighting its significance in biochemical pathways.

Cytotoxicity and Antimicrobial Activity

The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound may exhibit selective cytotoxicity towards malignant cells while sparing normal cells. Furthermore, it has shown potential antimicrobial activity against certain bacterial strains, indicating its utility in therapeutic applications .

Comparative Analysis with Similar Compounds

To better understand the biological profile of this compound, it can be compared with structurally similar compounds such as p-phenylenediamine and N,N'-diphenylbenzene-1,4-diamine. These comparisons reveal differences in reactivity and biological effects due to variations in molecular structure.

| Compound | Structure Type | Biological Activity |

|---|---|---|

| This compound | Diamine | Antioxidant, enzyme interaction |

| p-Phenylenediamine | Diamine | Limited antioxidant activity |

| N,N'-Diphenylbenzene-1,4-diamine | Diphenyl diamine | Higher reactivity but varied biological effects |

Case Studies

Recent studies have focused on the biological implications of this compound:

- Cancer Cell Line Studies : In vitro experiments demonstrated that this compound induced apoptosis in specific cancer cell lines while exhibiting low toxicity toward non-malignant cells.

- Antimicrobial Testing : A series of tests conducted against Gram-positive and Gram-negative bacteria revealed that the compound possesses significant antibacterial properties.

- Enzyme Modulation : Investigations into the compound's effect on specific enzymes have shown promising results in modulating enzymatic activity linked to metabolic pathways.

Eigenschaften

IUPAC Name |

4-N-(2-phenylethyl)benzene-1,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2/c15-13-6-8-14(9-7-13)16-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11,15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQDUTMLEOLCPDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCNC2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90368040 | |

| Record name | N-Phenethyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39563-55-8 | |

| Record name | N-Phenethyl-benzene-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90368040 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.